D-ornithine

Description

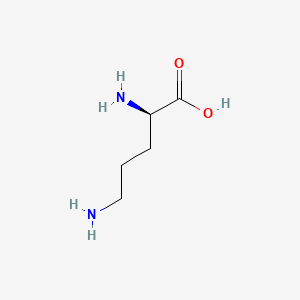

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125166-98-5 | |

| Record name | Poly(D-ornithine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125166-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30883368 | |

| Record name | D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

348-66-3 | |

| Record name | D-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ornithine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H368YCK0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Metabolic Pathways of D-Ornithine in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine, a non-proteinogenic amino acid, plays multifaceted and critical roles in bacterial physiology. While its L-enantiomer is a well-known intermediate in the urea (B33335) cycle and arginine biosynthesis, this compound is integral to the structure of the bacterial cell wall, the biosynthesis of certain antibiotics, and unique metabolic pathways. Understanding the synthesis, degradation, and incorporation of this compound is paramount for the development of novel antimicrobial strategies and for harnessing bacterial metabolic capabilities in biotechnology. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in bacteria, detailing the key enzymes, their kinetics, relevant experimental protocols, and the broader physiological context of this unique molecule.

Core Metabolic Pathways of this compound

The metabolism of this compound in bacteria primarily revolves around its formation from L-ornithine and its subsequent degradation or incorporation into cellular components. Two main pathways are central to this compound metabolism: racemization and degradation.

Racemization of L-Ornithine to this compound

The synthesis of this compound is predominantly catalyzed by the enzyme ornithine racemase . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the interconversion between L-ornithine and this compound.

dot

Caption: Racemization of L-ornithine to this compound.

Ornithine racemase has been notably characterized in Clostridium sticklandii. This enzyme exhibits high specificity for ornithine, a crucial feature that distinguishes it from other amino acid racemases with broader substrate ranges.[1][2][3]

Degradation of this compound

The catabolism of this compound is a key part of the Stickland reaction in anaerobic bacteria like Clostridium sticklandii. This compound can be either oxidized or reduced. The oxidative pathway involves a series of enzymatic reactions.

The initial step in the oxidative degradation is the conversion of this compound to (2R,4S)-2,4-diaminopentanoate, catalyzed by This compound 4,5-aminomutase . This reaction is dependent on adenosylcobalamin (a form of vitamin B12) and PLP.[4][5][6]

Subsequently, 2,4-diaminopentanoate (B1235806) dehydrogenase catalyzes the oxidative deamination of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate, utilizing NAD(P)+ as a cofactor.[7][8][9][10]

dot

Caption: Oxidative degradation pathway of this compound.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of the principal enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Ornithine Racemase

| Bacterial Species | Km (L-Ornithine) | kcat | Reference |

| Clostridium sticklandii | 0.77 ± 0.05 mM | 980 ± 20 s-1 | [2][3] |

Table 2: Kinetic Parameters of this compound 4,5-Aminomutase

| Bacterial Species | Km (this compound) | Km (AdoCbl) | Km (PLP) | kcat | Reference |

| Clostridium sticklandii | 44.5 ± 2.8 µM | 0.43 ± 0.04 µM | 1.5 ± 0.1 µM | 6.3 ± 0.1 s-1 | [4] |

Table 3: Properties of 2,4-Diaminopentanoate Dehydrogenase

| Bacterial Species | Optimal pH | Optimal Temperature | Cofactor Specificity | Inhibitors | Reference |

| Fervidobacterium nodosum Rt17-B1 | 9.5 | 85°C | NAD+ and NADP+ | This compound (Ki = 0.1 mM) | [7] |

| Unknown prokaryotic organism | - | - | NAD+ > NADP+ | Acetyl-CoA, D-alanine | [8] |

Table 4: Substrate Specificity of Ornithine Decarboxylase in Lactic Acid Bacteria

| Bacterial Species | Substrate Preference | Km (Ornithine) | Reference |

| Oenococcus oeni | Ornithine | 0.7 mM | [11] |

| Lactobacillus brevis | Ornithine | 1 mM | [11] |

| Lactobacillus gasseri | 2,4-Diaminobutyric acid > Ornithine | ~4-12 mM | [11] |

| Lactobacillus casei | 2,4-Diaminobutyric acid > Ornithine | ~4-12 mM | [11] |

Role of this compound in Bacterial Physiology

Bacterial Cell Wall Component

This compound is a constituent of the peptidoglycan in some bacteria, contributing to the structural integrity of the cell wall. For instance, in the radioresistant bacterium Deinococcus radiodurans, the peptidoglycan contains L-ornithine.[12] The presence of D-amino acids in peptidoglycan is a common feature that protects against proteolytic enzymes. While L-ornithine is more commonly reported in the peptidoglycan of certain species, the enzymatic machinery for this compound synthesis suggests its potential incorporation in other, yet to be fully characterized, bacterial cell walls. The presence of ornithine in the cell wall of plant pathogenic Corynebacteria has also been noted.[13]

Precursor for Antibiotic Synthesis

This compound is a crucial building block for the non-ribosomal synthesis of certain peptide antibiotics. A prominent example is bacitracin , produced by Bacillus licheniformis and Bacillus subtilis. The bacitracin synthetase complex contains an epimerase domain that converts L-ornithine to this compound before its incorporation into the growing peptide chain.[14][15][16][17][18] Enhancing the intracellular pool of L-ornithine has been shown to increase bacitracin production, highlighting the importance of the L- to this compound conversion step.[16][17]

dot

Caption: this compound incorporation in bacitracin synthesis.

Experimental Protocols

Assay for Ornithine Racemase Activity

This spectrophotometric assay couples the formation of this compound to the reduction of NADP+.

Principle: Ornithine racemase converts L-ornithine to this compound. This compound is then acted upon by this compound 4,5-aminomutase to produce (2R,4S)-2,4-diaminopentanoate. This product is subsequently oxidized by 2,4-diaminopentanoate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Reagents:

-

50 mM Tris-HCl buffer, pH 8.5

-

10 mM L-ornithine

-

25 µM Adenosylcobalamin (AdoCbl)

-

40 µM Pyridoxal 5'-phosphate (PLP)

-

0.5 mM NADP+

-

Sufficient amounts of purified this compound 4,5-aminomutase and 2,4-diaminopentanoate dehydrogenase (coupling enzymes)

-

Ornithine racemase sample

Procedure:

-

Prepare the assay mixture in a cuvette containing Tris-HCl buffer, L-ornithine, AdoCbl, PLP, and NADP+.

-

Add the coupling enzymes to the mixture.

-

Initiate the reaction by adding the ornithine racemase sample.

-

Immediately monitor the increase in absorbance at 340 nm at room temperature.

-

Protect the reaction mixture from light to prevent degradation of the coenzymes.

Calculation: The rate of NADPH formation is proportional to the ornithine racemase activity. The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.

dot

Caption: Workflow for the spectrophotometric assay of ornithine racemase.

Ornithine Decarboxylase Test

This is a qualitative test to determine if a microbe can decarboxylate ornithine.

Principle: The test medium contains ornithine, glucose, and a pH indicator (bromocresol purple). The bacteria first ferment glucose, causing a drop in pH and a color change from purple to yellow. This acidic environment activates ornithine decarboxylase. If the enzyme is present, it decarboxylates ornithine to putrescine, an alkaline product, which raises the pH and reverts the indicator to purple.

Media:

-

Moeller's Decarboxylase Broth with 1% L-ornithine.

Procedure:

-

Inoculate a tube of ornithine decarboxylase broth with a pure culture of the test organism.

-

Inoculate a control tube of the base medium without ornithine.

-

Overlay both tubes with sterile mineral oil to create an anaerobic environment.

-

Incubate at 35-37°C for up to 4 days.

-

Observe for color changes.

Interpretation:

-

Positive: The ornithine-containing tube turns purple, and the control tube is yellow.

-

Negative: Both tubes remain yellow.

Regulation of this compound Metabolism

The metabolic pathways involving ornithine are tightly regulated in bacteria to maintain cellular homeostasis. In Escherichia coli, the biosynthesis of L-ornithine, the precursor for this compound, is regulated by polyamines. High intracellular levels of putrescine and spermidine, which can be derived from ornithine, inhibit L-ornithine biosynthesis.[1] This feedback regulation prevents the toxic accumulation of ornithine.

In the this compound degradation pathway, the activity of 2,4-diaminopentanoate dehydrogenase from some bacteria is allosterically regulated. For instance, the enzyme from one uncultured prokaryote is activated by its substrate (2R,4S)-2,4-diaminopentanoate and inhibited by downstream metabolites like acetyl-CoA and D-alanine.[8] The enzyme from Fervidobacterium nodosum is inhibited by this compound, suggesting a feedback mechanism to control the flux through the pathway.[7]

Conclusion and Future Perspectives

The metabolic pathways of this compound in bacteria are diverse and physiologically significant, impacting cell wall structure, antibiotic production, and anaerobic metabolism. The key enzymes involved, particularly ornithine racemase and this compound aminomutase, represent potential targets for novel antimicrobial agents. A thorough understanding of the kinetics, substrate specificities, and regulation of these enzymes is crucial for the rational design of inhibitors.

Future research should focus on:

-

Exploring the diversity of this compound metabolism: Investigating a wider range of bacterial species to uncover novel pathways and enzymes.

-

Structural biology: Determining the three-dimensional structures of the key enzymes to facilitate structure-based drug design.

-

Metabolic engineering: Manipulating these pathways in industrial strains to enhance the production of valuable compounds like bacitracin.

The continued exploration of this compound metabolism will undoubtedly provide valuable insights into bacterial physiology and open new avenues for therapeutic and biotechnological applications.

References

- 1. Polyamines and regulation of ornithine biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and Properties of Ornithine Racemase from Clostridium sticklandii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning, sequencing, heterologous expression, purification, and characterization of adenosylcobalamin-dependent this compound aminomutase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 4,5-aminomutase - Wikipedia [en.wikipedia.org]

- 6. The S subunit of this compound aminomutase from Clostridium sticklandii is responsible for the allosteric regulation in D-alpha-lysine aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. 2,4-diaminopentanoate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. 2,4-diaminopentanoic acid C 4 dehydrogenase. Purification and properties of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence of Two Functionally Distinct Ornithine Decarboxylation Systems in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Systematic metabolic pathway modification to boost L-ornithine supply for bacitracin production in Bacillus licheniformis DW2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of D-Ornithine in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of D-ornithine in mammalian tissues. It consolidates quantitative data, details experimental methodologies for its detection, and explores its metabolic significance.

Quantitative Occurrence of this compound

While D-amino acids are generally less abundant than their L-counterparts in mammals, this compound has been detected in various tissues. The following table summarizes the available quantitative data on this compound concentrations. It is important to note that research in this area is ongoing, and the data is currently limited.

| Tissue | Species | Concentration | Analytical Method | Reference |

| Kidney | Mouse | Significantly higher than in other tissues | Autoradiography with α-[5-14C]difluoromethylornithine | [1] |

| Brain | Human | Present, with regional variations | Not specified in abstract | [2] |

| Liver | Mouse | Lower than kidney | Autoradiography with α-[5-14C]difluoromethylornithine | [1] |

| Plasma | Human | Baseline ~54 µmol/L (L-ornithine) | LC-MS/MS | [3] |

Note: Much of the available literature focuses on L-ornithine or the activity of enzymes that metabolize ornithine, such as ornithine decarboxylase and ornithine aminotransferase. Direct quantification of this compound is less common.

Metabolic Pathways and Significance

This compound is primarily involved in the D-arginine and this compound metabolism pathway. The key enzymes and transformations in this pathway are outlined below.

Enzymatic Conversion:

-

Ornithine Racemase: This enzyme catalyzes the interconversion between L-ornithine and this compound (L-ornithine ⇌ this compound).[4] While this enzyme has been purified from bacteria like Clostridium sticklandii, its widespread presence and activity in mammalian tissues are not well-established.[5]

-

D-amino-acid oxidase (DAO): This enzyme is responsible for the oxidative deamination of D-amino acids, including this compound. It converts this compound into 5-amino-2-oxopentanoic acid. DAO is highly specific for D-amino acids and plays a crucial role in their metabolism.

Metabolic Context:

L-ornithine, the more abundant enantiomer, is a key intermediate in the urea (B33335) cycle, where it aids in the detoxification of ammonia.[6][7] It also serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation.[6][8] The metabolism of L-ornithine is complex and involves several enzymes, including ornithine decarboxylase (ODC) and ornithine aminotransferase (OAT).[9][10]

The physiological role of this compound in mammals is still under investigation. Its presence suggests potential functions that are yet to be fully elucidated.

Experimental Protocols for this compound Detection and Quantification

The accurate detection and quantification of this compound require sensitive and specific analytical techniques. The following section details a general workflow and specific methodologies cited in the literature.

3.1. General Experimental Workflow

The analysis of this compound in biological samples typically involves sample preparation, chromatographic separation, and detection.

3.2. Detailed Methodologies

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantification of amino acids.

-

Sample Preparation: Typically involves protein precipitation from plasma or tissue homogenates using agents like acetonitrile. An isotopically labeled internal standard (e.g., deuterated ornithine) is added for accurate quantification.[3]

-

Chromatography: Hydrophilic Interaction Chromatography (HILIC) is effective for separating polar compounds like ornithine. A common mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[3]

-

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The analytes are ionized (e.g., by Atmospheric Pressure Chemical Ionization - APCI) and specific precursor-to-product ion transitions are monitored for ornithine and its internal standard.[3]

-

-

Autoradiography: This technique is used to visualize the distribution of a radiolabeled compound within tissues.

-

Methodology: A radiolabeled irreversible inhibitor of an enzyme that binds to ornithine, such as α-[5-14C]difluoromethylornithine for ornithine decarboxylase, is administered to the animal.[1] After a specific time, tissues are collected, sectioned, and exposed to photographic film. The resulting autoradiograms show the locations where the radiolabeled compound has accumulated, indicating the presence of the target enzyme and, by extension, its substrate's metabolic activity.[1]

-

Signaling and Metabolic Pathway Visualization

The metabolism of this compound is interconnected with that of L-ornithine and the broader network of amino acid metabolism.

This diagram illustrates the central role of L-ornithine in the urea cycle and polyamine synthesis, and the conversion and degradation pathways for both L- and this compound.

References

- 1. Autoradiographic identification of ornithine decarboxylase in mouse kidney by means of alpha-[5-14C]difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ornithine decarboxylase in human brain: influence of aging, regional distribution, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ornithine racemase - Wikipedia [en.wikipedia.org]

- 5. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 8. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of D-Ornithine in Microbial Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine is a non-proteinogenic amino acid that serves as a crucial building block for various secondary metabolites in microbial organisms, including peptide antibiotics and siderophores. The stereospecific incorporation of this compound into these natural products often confers unique structural properties and biological activities. This technical guide provides a comprehensive overview of the known biosynthetic pathways of this compound in diverse microbial taxa, with a focus on the key enzymes, their catalytic mechanisms, genetic regulation, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in understanding and harnessing the microbial production of this compound.

Core Biosynthetic Pathways of this compound

The primary route for this compound biosynthesis in microorganisms is the racemization of L-ornithine, catalyzed by the enzyme ornithine racemase. Additionally, this compound can be generated through the action of epimerase domains within non-ribosomal peptide synthetases (NRPSs) during the biosynthesis of specific secondary metabolites.

Ornithine Racemase-Mediated Biosynthesis

Ornithine racemase (EC 5.1.1.12) directly converts L-ornithine to this compound. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme has been most extensively studied in the anaerobic bacterium Clostridium sticklandii, where it plays a key role in the Stickland reaction, a process of coupled amino acid fermentation.[1][2][3] In this pathway, L-ornithine is first converted to this compound, which is then further metabolized.[4]

A broad-spectrum amino acid racemase with activity towards ornithine has also been identified in Pseudomonas putida.[2][5] This enzyme exhibits a preference for lysine (B10760008) and arginine but also acts on ornithine, suggesting its involvement in this compound metabolism in this organism.[6][7]

Epimerase Domains in Non-Ribosomal Peptide Synthetases (NRPS)

In the biosynthesis of certain non-ribosomally synthesized peptides, the this compound precursor is generated by an epimerase domain integrated within the NRPS machinery. A notable example is the biosynthesis of bacitracin in Bacillus licheniformis. The bacitracin synthetase contains an epimerase domain that converts L-ornithine to this compound before its incorporation into the growing peptide chain.[8][9]

Similarly, the biosynthesis of the siderophore vicibactin in Rhizobium involves a PLP-dependent epimerase, VbsL, which acts on an N-acylated L-ornithine derivative to produce the corresponding D-enantiomer.

Quantitative Data on this compound Biosynthetic Enzymes

The following table summarizes the available quantitative data for enzymes involved in this compound biosynthesis.

| Enzyme | Microbial Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity | Optimal pH |

| Ornithine Racemase | Clostridium sticklandii | L-Ornithine | 0.77 ± 0.05[3] | 980 ± 20[3] | 1.34 µmol min-1 mg-1 | ~8.5[3] |

| Broad-Spectrum Racemase (Alr) | Pseudomonas putida KT2440 | L-Ornithine | Not Reported | Not Reported | Activity detected | Not Reported |

| VbsL Epimerase | Rhizobium sp. | N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithine | Not Reported | Not Reported | Activity detected | Not Reported |

Signaling Pathways and Regulatory Networks

The regulation of this compound biosynthesis is intrinsically linked to the overall metabolism of L-ornithine and the biosynthetic pathways of the secondary metabolites that incorporate this compound.

Logical Flow of this compound Production and Incorporation

The following diagram illustrates the general workflow from L-ornithine to its incorporation into secondary metabolites.

Caption: General workflow of this compound biosynthesis and utilization.

Putative Regulatory Network for Ornithine Racemase in Clostridium

While specific transcriptional regulators for ornithine racemase in Clostridium sticklandii have not been definitively characterized, a putative regulatory network can be proposed based on the known metabolism of the organism and general principles of gene regulation in Clostridia. The expression of the ornithine racemase gene is likely influenced by the availability of its substrate, L-ornithine, and the overall metabolic state of the cell, particularly the requirements of the Stickland reaction.

Caption: Putative regulatory network for ornithine racemase expression.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Spectrophotometric Assay for Ornithine Racemase Activity

This protocol is adapted from the method described for the ornithine racemase from Clostridium sticklandii.[1]

Principle: The formation of this compound is coupled to the reduction of NADP⁺ through the sequential action of this compound aminomutase and 2,4-diaminopentanoate (B1235806) (DAPA) dehydrogenase. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Reagents:

-

50 mM Tris-HCl buffer, pH 8.5

-

1 M L-ornithine stock solution

-

10 mM Adenosylcobalamin (AdoCbl) stock solution

-

10 mM Pyridoxal 5'-phosphate (PLP) stock solution

-

This compound aminomutase (purified)

-

DAPA dehydrogenase (purified)

-

100 mM NADP⁺ stock solution

-

Purified ornithine racemase

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of 50 mM Tris-HCl, pH 8.5

-

10 µL of 1 M L-ornithine (final concentration: 10 mM)

-

2.5 µL of 10 mM AdoCbl (final concentration: 25 µM)

-

4 µL of 10 mM PLP (final concentration: 40 µM)

-

Sufficient amounts of this compound aminomutase and DAPA dehydrogenase (to be determined empirically to ensure they are not rate-limiting)

-

10 µL of 100 mM NADP⁺ (final concentration: 1 mM)

-

-

Incubate the mixture at room temperature for 5 minutes to allow for temperature equilibration and to record any background reaction.

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the purified ornithine racemase solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

One unit of ornithine racemase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the assay conditions.

Workflow Diagram:

References

- 1. Amino Acid Biosynthesis in the Halophilic Archaeon Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Racemization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fermentation of Ornithine by Clostridium sticklandii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fermentorchina.com [fermentorchina.com]

- 6. pnas.org [pnas.org]

- 7. Anabolic Ornithine Carbamoyltransferase of Pseudomonas | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Systematic metabolic pathway modification to boost L-ornithine supply for bacitracin production in Bacillus licheniformis DW2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of D-Ornithine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ornithine, a non-proteinogenic D-amino acid, plays a specialized yet crucial role in the cellular metabolism of select organisms, primarily bacteria. Unlike its L-enantiomer, which is a key intermediate in the urea (B33335) cycle, this compound's metabolic functions are centered around specific enzymatic pathways involved in catabolism and cell wall biosynthesis. This technical guide provides an in-depth exploration of the core functions of this compound in cellular metabolism, detailing the key enzymes, metabolic pathways, and experimental methodologies used to elucidate its role. Quantitative data from key experimental findings are presented in structured tables, and metabolic pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

While L-amino acids are the fundamental building blocks of proteins and central to numerous metabolic pathways, the significance of D-amino acids in biological systems is increasingly recognized. This compound emerges as a noteworthy metabolite in specific contexts, particularly in the domain of microbiology. Its metabolic pathways are distinct from those of L-ornithine and are primarily facilitated by two key enzymes: ornithine racemase and D-amino acid oxidase. Understanding the function of this compound is critical for researchers in microbiology, enzymology, and drug development, as these pathways can present novel targets for antimicrobial strategies.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is predominantly governed by the action of two enzymes that catalyze its formation and degradation.

Ornithine Racemase (EC 5.1.1.12)

Ornithine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-ornithine to this compound.[1][2] This enzyme is a critical entry point for L-ornithine into this compound-specific metabolic pathways, particularly in anaerobic bacteria like Clostridium sticklandii.[1]

D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3)

D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3] While DAAO has broad substrate specificity, its activity on this compound is not as extensively characterized as on other D-amino acids like D-serine and D-alanine.[3][4]

Metabolic Pathways Involving this compound

This compound serves as a key intermediate in specific metabolic pathways, most notably in the anaerobic degradation of L-ornithine by certain bacteria.

Anaerobic L-Ornithine Degradation

In anaerobic bacteria such as Clostridium sticklandii, L-ornithine can be catabolized through an oxidative pathway where it is first converted to this compound by ornithine racemase.[1][5] this compound is then further metabolized in a series of enzymatic reactions. This pathway is a component of the Stickland reaction, where pairs of amino acids are fermented to generate energy.[5]

This compound Transport

The transport of this compound across cellular membranes is a critical aspect of its metabolism. In humans, the mitochondrial ornithine transporter ORC2 has been shown to transport D-isomers of ornithine, in addition to its primary substrates.[6][7] This suggests a potential, though perhaps minor, role for this compound in mitochondrial metabolism in eukaryotes.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Ornithine Racemase from Clostridium sticklandii

| Parameter | Value | Reference |

| K_m_ for L-ornithine | 0.77 ± 0.05 mM | [8] |

| k_cat_ | 980 ± 20 s⁻¹ | [8] |

Table 2: Substrate Specificity of Mitochondrial Ornithine Transporter (ORC2)

| Substrate | Transport Activity | Reference |

| L-Ornithine | High | [6][7] |

| This compound | Transported | [6][7] |

| L-Lysine | Transported | [6][7] |

| D-Lysine | Transported | [6][7] |

| L-Arginine | Transported | [6][7] |

| D-Arginine | Transported | [7] |

| L-Histidine | Transported | [6] |

Note: Specific kinetic parameters (K_m_ and V_max_) for this compound transport by ORC2 are not well-documented in the reviewed literature.

Table 3: D-Amino Acid Oxidase (DAAO) Activity

| Substrate | Organism | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| D-Alanine | Rhodotorula gracilis | 1.0 ± 0.2 | 81 ± 5 | [9] |

| D-Alanine | Pig Kidney | 1.7 ± 0.3 | 7.3 ± 0.6 | [9] |

| D-α-Aminobutyrate | Pig Kidney | - | - | [10][11] |

| This compound | - | Not Reported | Not Reported | - |

Experimental Protocols

Assay for Ornithine Racemase Activity

A continuous spectrophotometric assay can be used to determine ornithine racemase activity by coupling the formation of this compound to the reduction of NADP⁺.[1]

Principle: Ornithine racemase converts L-ornithine to this compound. The produced this compound is then used as a substrate by this compound-4,5-aminomutase and 2,4-diaminopentanoate (B1235806) dehydrogenase, with the latter step reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[12]

Reagents:

-

50 mM Tris-HCl buffer, pH 8.5

-

10 mM L-ornithine

-

25 µM Adenosylcobalamin (AdoCbl)

-

40 µM Pyridoxal 5'-phosphate (PLP)

-

NADP⁺

-

This compound-4,5-aminomutase (purified)

-

2,4-diaminopentanoate dehydrogenase (purified)

-

Ornithine racemase sample

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-ornithine, AdoCbl, PLP, and NADP⁺.

-

Add the coupling enzymes, this compound-4,5-aminomutase and 2,4-diaminopentanoate dehydrogenase.

-

Initiate the reaction by adding the ornithine racemase sample.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH formation (ε = 6220 M⁻¹cm⁻¹).

Assay for D-Amino Acid Oxidase (DAAO) Activity

Several methods can be employed to measure DAAO activity. A common method is the peroxidase-coupled spectrophotometric assay.[3][13]

Principle: DAAO catalyzes the oxidative deamination of a D-amino acid, producing H₂O₂. Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a chromogenic substrate, leading to a colored product that can be quantified spectrophotometrically.

Reagents:

-

100 mM Sodium pyrophosphate buffer, pH 8.5

-

D-amino acid substrate (e.g., D-alanine)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrone (4-AAP) with phenol)

-

DAAO sample

Procedure:

-

Prepare a reaction mixture containing pyrophosphate buffer, the D-amino acid substrate, HRP, and the chromogenic substrate.

-

Initiate the reaction by adding the DAAO sample.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Monitor the change in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 460 nm for oxidized o-dianisidine).

-

Calculate the enzyme activity based on the rate of color formation.

This compound Transport Assay in Reconstituted Systems

To specifically study the transport of this compound by proteins like ORC2, in vitro transport assays using reconstituted liposomes are employed.[6][14]

Principle: The transporter protein is purified and incorporated into artificial lipid vesicles (liposomes). Radiolabeled this compound is added to the external medium, and its uptake into the liposomes is measured over time.

Materials:

-

Purified transporter protein (e.g., ORC2)

-

Liposomes (e.g., from phosphatidylcholine)

-

Radiolabeled this compound (e.g., [³H]this compound)

-

Transport buffer

-

Stop solution (e.g., ice-cold buffer with an inhibitor)

-

Scintillation counter

Procedure:

-

Reconstitute the purified transporter into pre-formed liposomes.

-

Equilibrate the proteoliposomes in the transport buffer.

-

Initiate transport by adding radiolabeled this compound to the external medium.

-

At various time points, stop the transport by adding an excess of ice-cold stop solution.

-

Separate the proteoliposomes from the external medium by chromatography or filtration.

-

Quantify the amount of radioactivity inside the proteoliposomes using a scintillation counter.

-

Determine the initial rate of transport.

Conclusion and Future Directions

The metabolic role of this compound is primarily confined to specific bacterial pathways, where it serves as a key intermediate in the catabolism of L-ornithine. The enzymes ornithine racemase and D-amino acid oxidase are central to its metabolism. While the mitochondrial transporter ORC2 has been shown to transport this compound in eukaryotes, the physiological significance of this transport remains to be fully elucidated.

A significant gap in the current understanding of this compound metabolism is the lack of comprehensive quantitative data, particularly the kinetic parameters of D-amino acid oxidase with this compound as a substrate and the specific transport kinetics of this compound by ORC2. Future research should focus on characterizing these interactions to provide a more complete picture of this compound's metabolic fate. Such studies will not only enhance our fundamental understanding of D-amino acid metabolism but may also unveil novel enzymatic targets for the development of new antimicrobial agents. The detailed experimental protocols provided in this guide offer a solid foundation for pursuing these research avenues.

References

- 1. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ornithine racemase - Wikipedia [en.wikipedia.org]

- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Conserved Gene Cluster Rules Anaerobic Oxidative Degradation of l-Ornithine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mitochondrial ornithine transporter. Bacterial expression, reconstitution, functional characterization, and tissue distribution of two human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate Specificity of the Two Mitochondrial Ornithine Carriers Can Be Swapped by Single Mutation in Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of primary interaction of D-amino acid oxidase with its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steady-state and pre-steady state kinetic analysis of ornithine 4,5-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Mitochondrial transporters for ornithine and related amino acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Ornithine as a Precursor in Secondary Metabolite Synthesis: A Technical Guide

Abstract

While L-ornithine is a well-established intermediate in primary metabolic pathways such as the urea (B33335) cycle, its stereoisomer, D-ornithine, serves as a specialized precursor for a unique array of secondary metabolites. These natural products often possess significant biological activities, making their biosynthetic pathways of great interest to researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides an in-depth examination of the enzymatic pathways that utilize this compound as a key building block. We will detail the biosynthesis of notable this compound-derived compounds, present quantitative data on key enzymes, outline relevant experimental protocols, and provide visual diagrams of the core biochemical transformations.

Introduction to this compound in Secondary Metabolism

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play roles in defense, competition, and species interactions. Many pharmaceuticals, such as antibiotics and antitumor agents, are derived from these natural products.

Amino acids are fundamental precursors for a vast number of secondary metabolites, particularly those synthesized by nonribosomal peptide synthetases (NRPSs). While the 20 proteinogenic L-amino acids are the most common building blocks, the incorporation of non-proteinogenic amino acids, including D-isomers, dramatically expands the structural and functional diversity of these molecules.

This compound is a non-proteinogenic α-amino acid that, unlike its more common L-enantiomer, is not an intermediate in the urea cycle. Its incorporation into secondary metabolites is a highly specific process, governed by specialized enzymes that introduce unique chemical moieties and stereochemistry, often critical for the final product's bioactivity. This guide focuses on the key enzymatic pathways that recruit this compound for the synthesis of complex natural products.

Key Biosynthetic Pathways Utilizing this compound

Several distinct enzymatic strategies have evolved to incorporate this compound into secondary metabolites. These range from intramolecular rearrangements to its use in building novel amino acid analogues.

Rearrangement via this compound 4,5-Aminomutase

One of the most well-characterized pathways involving this compound is its conversion to (2R,4S)-2,4-diaminopentanoate. This reaction is catalyzed by this compound 4,5-aminomutase (OAM), an enzyme found in anaerobic bacteria such as Clostridium sticklandii.[1][2]

The reaction is a radical-based 1,2-amino shift, which moves the terminal (δ) amino group from the C5 position to the C4 position.[1][3] This transformation requires two critical cofactors: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl) .[2][4] The resulting product, 2,4-diaminopentanoate, is an intermediate in the fermentation of ornithine.[1]

Co-option of Pyrrolysine Biosynthesis to Synthesize Pyrroline-Carboxy-Lysine (Pcl)

A remarkable example of metabolic plasticity is the use of this compound by the pyrrolysine (Pyl) biosynthetic machinery. Pyrrolysine is the 22nd genetically encoded amino acid, and its synthesis from lysine (B10760008) is mediated by the PylB, PylC, and PylD enzymes.[5][6]

In engineered systems where the initial enzyme, PylB, is absent, the downstream enzymes PylC and PylD can utilize exogenously supplied this compound.[5][7] PylC, an ATP-dependent ligase, joins this compound to the ε-amino group of a lysine molecule. Subsequently, the dehydrogenase PylD catalyzes the oxidation and ring closure of the this compound moiety, forming a novel noncanonical amino acid, pyrroline-carboxy-lysine (Pcl).[5] This demonstrates how an existing pathway can be co-opted to generate new molecular structures from alternative precursors.

References

- 1. Steady-state and pre-steady state kinetic analysis of ornithine 4,5-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning, sequencing, heterologous expression, purification, and characterization of adenosylcobalamin-dependent this compound aminomutase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimal electrostatic interactions between substrate and protein are essential for radical chemistry in ornithine 4,5-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 4,5-aminomutase - Wikipedia [en.wikipedia.org]

- 5. The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Unseen Enantiomers: A Technical Guide to the Biological Significance of D-Arginine and D-Ornithine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While L-amino acids are the well-established building blocks of life, their D-enantiomers are emerging from the shadows as crucial players in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the metabolism and biological significance of two such D-amino acids: D-arginine and D-ornithine. Often overlooked, these molecules are catabolized through specific enzymatic pathways, exhibit unique tissue distribution, and possess biological activities with significant implications for neuroscience and oncology. This document serves as a comprehensive resource, summarizing the current state of knowledge, providing detailed experimental methodologies for their study, and visualizing the intricate pathways that govern their function. A deeper understanding of D-arginine and this compound metabolism is poised to unlock novel therapeutic strategies and diagnostic markers for a range of human diseases.

Introduction to D-Arginine and this compound

D-arginine and this compound are the stereoisomers of their more common L-counterparts. While not incorporated into proteins during ribosomal synthesis, they are present in mammals and are not merely metabolic curiosities. Their presence and metabolism are indicative of specific, and in some cases, potent biological roles. D-arginine, for instance, has been shown to have neuroprotective effects, while the metabolism of this compound is linked to pathways that are crucial for cell proliferation.[1] The study of these D-amino acids requires specialized analytical techniques to distinguish them from their abundant L-forms, and an appreciation for their distinct metabolic fates.

Metabolic Pathways of D-Arginine and this compound

The primary route for the catabolism of D-arginine and this compound in mammals is through oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[2] In addition to this primary pathway, other enzymes such as this compound decarboxylase may play a role in the metabolism of this compound.

D-Amino Acid Oxidase (DAAO) Pathway

DAAO is a peroxisomal enzyme that catalyzes the oxidative deamination of a broad range of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[2] This is the main catabolic pathway for both D-arginine and this compound.

The overall reaction is as follows:

D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂

Specifically for D-arginine and this compound:

-

D-Arginine is converted to α-keto-δ-guanidinovaleric acid .

-

This compound is converted to α-keto-δ-aminovaleric acid .

This compound Decarboxylase Pathway

While L-ornithine decarboxylase is a well-characterized enzyme in the synthesis of polyamines, evidence suggests the existence of a this compound/D-lysine decarboxylase in some organisms, which can directly decarboxylate this compound to produce putrescine.[3] The presence and physiological significance of this enzyme in mammals are still under investigation.

Quantitative Data

The following tables summarize the available quantitative data on the concentrations of D-arginine and this compound and the kinetic parameters of the key metabolic enzyme, D-amino acid oxidase.

Table 1: Endogenous Concentrations of D-Arginine and this compound

| Amino Acid | Tissue/Fluid | Species | Concentration (µM) | Reference |

| L-Arginine | Human Plasma | Human | 50 ± 42 | [4] |

| L-Arginine | Human Cerebrospinal Fluid | Human | 19 ± 8.6 | [4] |

| L-Ornithine | Human Plasma | Human | Not specified | [4] |

| L-Ornithine | Human Cerebrospinal Fluid | Human | Not specified | [4] |

| D-Arginine | Mouse Brain | Mouse | Detected | [5] |

| This compound | Human Plasma | Human | Not specified | Data for D-enantiomers are still limited |

| This compound | Human Cerebrospinal Fluid | Human | Not specified | Data for D-enantiomers are still limited |

Table 2: Kinetic Parameters of D-Amino Acid Oxidase (DAAO)

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| D-Arginine | Not specified | Not specified | Not specified | Data for D-arginine is still limited |

| D-Alanine | Not specified | Not specified | Not specified | Used as a common substrate for comparison |

| This compound | Not specified | Not specified | Not specified | Data for this compound is still limited |

Biological Significance and Therapeutic Potential

Neurological Roles

D-amino acids, including D-serine and potentially D-arginine, play significant roles in the central nervous system. D-arginine has been shown to be enriched in the brain and may exert neuroprotective effects.[5] The metabolism of D-amino acids by DAAO in the brain is critical for maintaining their homeostasis, and dysregulation of this pathway has been implicated in neurological and psychiatric disorders.[1]

Role in Cancer

The metabolism of arginine and ornithine is crucial for cancer cell proliferation. L-arginine is a precursor for polyamines, which are essential for cell growth.[6] Some cancer cells exhibit an increased dependence on arginine. While the direct role of D-arginine and this compound in cancer is less clear, targeting their metabolic pathways could represent a novel therapeutic strategy. For instance, modulating DAAO activity could alter the availability of metabolites that impact tumor growth.

Experimental Protocols

Accurate investigation of D-arginine and this compound requires robust and sensitive analytical methods. Below are detailed protocols for their quantification and for assessing the activity of their primary metabolizing enzyme.

Quantification of D-Arginine and this compound by Chiral LC-MS/MS

This method allows for the sensitive and specific quantification of D- and L-enantiomers of arginine and ornithine in biological matrices.

5.1.1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled D- and L-arginine and D- and L-ornithine.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.2. Chiral LC-MS/MS Analysis

-

LC System: High-performance liquid chromatography system.

-

Chiral Column: A chiral stationary phase column (e.g., Astec CHIROBIOTIC T) is essential for separating the enantiomers.

-

Mobile Phase: A gradient of methanol (B129727) and water with a small amount of formic acid is typically used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer and its internal standard are monitored for quantification.

D-Amino Acid Oxidase (DAAO) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide, a product of the DAAO reaction.

5.2.1. Reagents

-

100 mM Sodium Pyrophosphate buffer, pH 8.5.

-

10 mM D-Arginine or this compound solution.

-

10 U/mL Horseradish Peroxidase (HRP).

-

10 mM o-dianisidine in methanol.

-

Enzyme source (tissue homogenate or purified DAAO).

5.2.2. Procedure

-

In a 96-well plate, prepare a reaction mixture containing 100 µL of pyrophosphate buffer, 20 µL of HRP, and 20 µL of o-dianisidine.

-

Add 20 µL of the enzyme source to each well.

-

Initiate the reaction by adding 20 µL of the D-amino acid substrate.

-

Immediately measure the absorbance at 436 nm every minute for 10-20 minutes at 37°C using a microplate reader.

-

The rate of change in absorbance is proportional to the DAAO activity.

Conclusion and Future Directions

The study of D-arginine and this compound metabolism is a rapidly evolving field with the potential to significantly impact our understanding of health and disease. While DAAO has been identified as the major catabolic enzyme, further research is needed to fully elucidate all the metabolic pathways and their regulation. The development of more sensitive analytical techniques will be crucial for accurately quantifying the low endogenous concentrations of these D-amino acids and for exploring their roles as potential biomarkers. Furthermore, a deeper understanding of their signaling functions could pave the way for the development of novel therapeutic agents that specifically target D-amino acid pathways in neurological disorders and cancer. The information compiled in this guide provides a solid foundation for researchers to embark on these exciting avenues of investigation.

References

- 1. D-Arginine as a neuroprotective amino acid: promising outcomes for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Amino acids in CSF and plasma in hyperammonaemic coma due to arginase1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of D-ornithine from Natural Sources

Introduction

D-amino acids, the enantiomers of the more common L-amino acids, have long been considered rare in nature. However, advancements in analytical techniques have revealed their presence and functional importance in a wide range of organisms, from bacteria to mammals.[1] this compound, the D-enantiomer of the non-proteinogenic amino acid ornithine, is one such molecule. While not typically found in high concentrations as a free amino acid, this compound is a crucial component of various natural products, including certain peptide antibiotics and siderophores. Its incorporation into these molecules can confer resistance to enzymatic degradation, a property of significant interest in drug development.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its role as a biosynthetic intermediate, and presents a detailed, technically-grounded framework for its theoretical isolation and purification from microbial sources.

Natural Occurrence and Biosynthesis of this compound

The discovery of this compound in natural systems is primarily linked to its role as a precursor in the biosynthesis of complex secondary metabolites. Direct evidence for the natural production of this compound comes from the characterization of enzymes that can synthesize it.

1. Ornithine Racemase in Clostridium sticklandii

A key discovery confirming the natural existence of this compound was the isolation and characterization of ornithine racemase from the bacterium Clostridium sticklandii.[3] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme specifically catalyzes the interconversion of L-ornithine and this compound, demonstrating a direct biological pathway for its formation.[3][4] The purification of this enzyme to homogeneity has provided conclusive evidence of its existence and function.[3]

2. This compound as a Biosynthetic Intermediate in Vicibactin Synthesis

A well-documented example of this compound's role in natural product biosynthesis is in the production of the siderophore vicibactin by the bacterium Rhizobium sp. Siderophores are iron-chelating molecules essential for microbial iron acquisition. The vicibactin biosynthetic pathway involves a series of enzymatic modifications of L-ornithine. One of the key enzymes in this pathway, VbsL, is a PLP-dependent epimerase that converts an L-ornithine derivative to its D-enantiomer.[5] This this compound derivative is then incorporated into the final vicibactin structure by a nonribosomal peptide synthetase.[5][6] The incorporation of this compound is critical for the proper folding and function of the siderophore.

Below is a diagram illustrating the key steps in the vicibactin biosynthetic pathway, highlighting the generation of the this compound intermediate.

Caption: Biosynthetic pathway of vicibactin highlighting the epimerization of an L-ornithine derivative to a this compound derivative by the enzyme VbsL.

A Conceptual Framework for the Isolation and Purification of this compound

While this compound is a known natural product, its existence is often transient as a metabolic intermediate. Consequently, detailed protocols for the isolation of free this compound from natural sources are not readily found in the literature. The following section outlines a robust, hypothetical workflow for the isolation, purification, and characterization of this compound from a microbial source, such as Clostridium sticklandii, which is known to produce ornithine racemase. This framework is based on established methodologies for the purification of L-ornithine and other amino acids, as well as ornithine-containing lipids.

The overall workflow involves four main stages:

-

Cultivation and Harvest: Large-scale fermentation of the microorganism to maximize the production of the target metabolite.

-

Extraction: Lysis of the microbial cells and extraction of the soluble small molecule fraction.

-

Purification: A multi-step chromatographic process to separate this compound from other cellular components, including its L-enantiomer.

-

Characterization: Analytical confirmation of the isolated compound's identity and purity.

The diagram below provides a high-level overview of this proposed experimental workflow.

References

- 1. Resolution of the enantiomers of various alpha-substituted ornithine and lysine analogs by high-performance liquid chromatography with chiral eluant and by gas chromatography on Chirasil-Val - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ornithine racemase - Wikipedia [en.wikipedia.org]

- 5. Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of D-Ornithine in Non-Ribosomal Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptides (NRPs) represent a diverse class of natural products with a wide array of biological activities, including many clinically significant antibiotics, immunosuppressants, and antitumor agents.[1][2][3] A key feature contributing to their structural and functional diversity is the incorporation of non-proteinogenic amino acids, such as D-ornithine.[3] This technical guide provides an in-depth examination of the enzymatic machinery and biochemical pathways responsible for the biosynthesis of this compound and its subsequent incorporation into NRPs. We will detail the roles of crucial enzymes like ornithine racemases and hydroxylases, explore the specificity of adenylation domains within Non-Ribosomal Peptide Synthetases (NRPSs), present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the characterization of these systems.

Introduction to this compound in NRPs

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that act as assembly lines to produce peptides independent of messenger RNA.[1][3] Each module is responsible for the incorporation of a single amino acid and is typically composed of several domains: an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) domain (also known as a Peptidyl Carrier Protein or PCP) for covalently binding the activated substrate, and a Condensation (C) domain for peptide bond formation.[4]

The incorporation of D-amino acids, such as this compound, is a common strategy employed by microorganisms to confer unique structural properties and biological activities, often enhancing peptide stability against proteolytic degradation. This compound can be generated from L-ornithine by dedicated racemase enzymes or through the action of epimerization (E) domains integrated within the NRPS module, which convert the stereochemistry of the amino acid after it has been incorporated into the growing peptide chain.[3][5]

Biosynthetic Pathways for this compound Incorporation

The journey of this compound into a non-ribosomal peptide involves several key enzymatic steps, primarily the generation of the D-enantiomer from the more common L-ornithine and its subsequent recognition by the NRPS machinery.

Ornithine Racemases: Generating the D-Stereoisomer

A primary route for this compound production is through the action of a standalone amino acid racemase. These enzymes catalyze the reversible conversion between L- and D-enantiomers.[6] Ornithine racemases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that are highly specific for ornithine.[7][8] In some biosynthetic pathways, such as that for cyclosporin (B1163) A, an external racemase generates the D-amino acid, which is then directly selected and activated by the corresponding NRPS A-domain.[9]

Ornithine Hydroxylases and Other Modifications

In many siderophores, such as vicibactin and pyoverdine, the ornithine residue undergoes further modification.[10][11] A common modification is N-hydroxylation, catalyzed by L-ornithine N5-monooxygenases (hydroxylases).[4][10] This hydroxylation can occur before or after racemization and is crucial for the iron-chelating properties of these molecules. For example, in the biosynthesis of the siderophore vicibactin, the enzyme VbsO acts as an N-hydroxylase on ornithine.[10]

The logical flow for the generation and incorporation of a modified this compound can be visualized as a multi-step enzymatic cascade.

Caption: Enzymatic pathway for modified this compound incorporation.

Role of the Adenylation (A) Domain

The Adenylation (A) domain is the gatekeeper of substrate specificity in NRPSs.[12] It selects and activates a specific amino acid via an ATP-dependent reaction, forming an aminoacyl-adenylate intermediate.[1][11] The specificity of the A-domain is determined by a "non-ribosomal code," which consists of key amino acid residues lining the substrate-binding pocket.[2][13] While most A-domains are highly specific, some exhibit relaxed specificity and can activate multiple substrates.[12] Predicting the substrate specificity of A-domains from their primary sequence is a key goal in identifying the products of novel NRPS gene clusters.[2][13]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in this compound metabolism and incorporation.

Table 1: Kinetic Parameters of Ornithine Racemase

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |

| Clostridium sticklandii | L-ornithine | 0.77 ± 0.05 | 980 ± 20 | ~8.5 | [7][8] |

Table 2: Substrate Specificity of Ornithine-Modifying Enzymes

| Enzyme | Gene | Source Organism | Reaction Catalyzed | Substrate Preference | Reference |

| Ornithine Racemase | - | Clostridium sticklandii | L-Ornithine ↔ this compound | Highly specific for ornithine | [7] |

| N-hydroxylase | VbsO | Rhizobium leguminosarum | Ornithine → N⁵-hydroxy-ornithine | L-ornithine and this compound | [10] |

| Epimerase | VbsL | Rhizobium leguminosarum | N⁵-acyl-N⁵-hydroxy-L-Orn ↔ N⁵-acyl-N⁵-hydroxy-D-Orn | Acylated N⁵-hydroxy-ornithine | [10] |

Experimental Protocols

Detailed methodologies are crucial for the study and engineering of NRPS pathways. Below are outlines of key experimental protocols.

Protocol: Assay for Ornithine Racemase Activity

This spectrophotometric assay couples the formation of this compound to the reduction of NADP⁺.[7]

-

Reaction Mixture Preparation: Prepare an assay solution in a 1.5 mL microfuge tube containing 50 mM Tris-HCl (pH 8.5), 10 mM L-ornithine, 25 µM adenosylcobalamin (AdoCbl), 40 µM pyridoxal 5'-phosphate (PLP), and sufficient amounts of coupling enzymes (this compound aminomutase and 2,4-diaminopentanoic acid dehydrogenase).

-

Initiation: Add the purified ornithine racemase enzyme to the reaction mixture to a final volume of 200 µL.

-

Measurement: Monitor the increase in absorbance at 340 nm at room temperature, corresponding to the production of NADPH. Protect the reaction from light due to the light-sensitive coenzymes.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.[7]

Protocol: Assay for Ornithine N-hydroxylase Activity

This protocol uses HPLC to detect the hydroxylated product after derivatization.[10]

-

Reaction Setup: In a 50 µL total volume, combine 500 µM L- or this compound, 50 µM FAD, 2 mM NADPH, and 50 mM Tris buffer (pH 8.0).

-

Enzyme Addition: Initiate the reaction by adding the purified N-hydroxylase (e.g., VbsO) to a final concentration of 5 µM. Incubate at 25 °C for 20 minutes.

-

Quenching: Stop the reaction by adding 100 µL of acetonitrile. Chill at -20 °C for 10 minutes and then centrifuge at 13,000 rpm for 5 minutes.

-

Derivatization: Transfer the supernatant to a new tube. Add 25 µL of 200 mM borate (B1201080) buffer (pH 8.0), followed by 20 µL of 10 mM 9-fluorenylmethyl chloroformate (Fmoc-Cl). Allow the reaction to proceed for 5 minutes at room temperature.

-

Analysis: Analyze the derivatized products by reverse-phase HPLC to quantify the formation of N⁵-hydroxy-ornithine.

Protocol: In Vivo Characterization by Gene Knockout

Markerless gene replacement is a powerful tool to probe the function of genes within a biosynthetic cluster in the native producer.[14]

Caption: Workflow for in vivo gene knockout experiments.

Conclusion

The incorporation of this compound is a critical strategy used in nature to generate structurally complex and biologically active non-ribosomal peptides. Understanding the enzymes that produce and modify this compound, as well as the NRPS domains that incorporate it, is fundamental for the fields of natural product discovery and synthetic biology. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers seeking to characterize, engineer, and harness these fascinating biosynthetic systems for the development of novel therapeutics. By manipulating these pathways, for instance by altering the specificity of A-domains or introducing novel modifying enzymes, it is possible to generate "unnatural" natural products with potentially improved pharmacological properties.[13]

References

- 1. InterPro [ebi.ac.uk]

- 2. Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 4. Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. Purification and Properties of Ornithine Racemase from Clostridium sticklandii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Characterization of Nonribosomal Peptide Synthetases (NRPSs) NocA and NocB in the Biosynthesis of Nocardicin A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on D-Ornithine's Involvement in Neurological Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine, a non-proteinogenic amino acid, has traditionally been viewed through the lens of its central role in the urea (B33335) cycle, primarily within the liver, for ammonia (B1221849) detoxification.[1] However, a growing body of evidence highlights its multifaceted involvement in the central nervous system (CNS), extending far beyond its classical metabolic functions.[1] In the brain, ornithine and its metabolic derivatives are implicated in a range of neurological processes, including neurotransmission, neuromodulation, and cellular growth and differentiation. Dysregulation of ornithine metabolism is linked to several neurological disorders, making it a molecule of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of this compound's role in the brain, focusing on its metabolism, transport, interaction with signaling pathways, and involvement in pathological states.

Metabolism of this compound in the Brain

The concentration and function of this compound in the brain are tightly regulated by its synthesis, transport across the blood-brain barrier, and enzymatic conversion into various bioactive molecules.

Transport Across the Blood-Brain Barrier